molecular formula C8H9NO4 B1462855 (3-Methoxy-5-nitrophenyl)methanol CAS No. 354525-36-3

(3-Methoxy-5-nitrophenyl)methanol

Cat. No.: B1462855
CAS No.: 354525-36-3
M. Wt: 183.16 g/mol
InChI Key: YHVWSNFJLXOVCZ-UHFFFAOYSA-N
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Description

(3-Methoxy-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-nitrophenyl)methanol typically involves the nitration of a methoxy-substituted benzyl alcohol. One common method includes the nitration of 3-methoxybenzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-nitrophenyl)methanol undergoes various chemical reactions, including:

  • Oxidation: : The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

      Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Products: (3-Methoxy-5-nitrobenzaldehyde) or (3-Methoxy-5-nitrobenzoic acid).

  • Reduction: : The nitro group can be reduced to an amino group.

      Reagents: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

      Products: (3-Methoxy-5-aminophenyl)methanol.

  • Substitution: : The methoxy group can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

      Products: Substituted phenylmethanol derivatives.

Scientific Research Applications

(3-Methoxy-5-nitrophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

(3-Methoxy-5-nitrophenyl)methanol can be compared with other similar compounds, such as:

    (4-Methoxy-3-nitrophenyl)methanol: Similar structure but with different positions of the methoxy and nitro groups.

    (3-Methoxy-4-nitrophenyl)methanol: Another isomer with the nitro group in the para position relative to the methoxy group.

    (3-Methoxy-5-nitrobenzyl alcohol): Similar compound with a benzyl alcohol group instead of a methanol group.

These compounds share similar chemical properties but may exhibit different reactivities and applications due to the variations in their structures.

Properties

IUPAC Name

(3-methoxy-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWSNFJLXOVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666807
Record name (3-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354525-36-3
Record name (3-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.1116 g, 2.94 mmol, 1.5 eq) was added to a stirred solution of methyl 3-methoxy-5-nitrobenzoate (0.408 g, 1.96 mmol, 1 eq) in 10 ml anhydrous Et2O at 0° C. under Ar. The reaction was stirred at 0° C. to room temperature overnight. Starting material was still present after stirring overnight. Additional LAH (0.1116 g, 2.94 mmol, 1.5 eq) was added. After 2 h the reaction was quenched with water. The reaction was diluted with saturated aqueous NaHCO3 and extracted with EtOAc (×2). The combined organics were washed with brine (×1) and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.2463 g (1.33 mmol, 68% yield) of (3-methoxy-5-nitrophenyl)methanol.
Quantity
0.1116 g
Type
reactant
Reaction Step One
Quantity
0.408 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1116 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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